molecular formula C14H22N2O2S B5536528 4-benzyl-N,N-dimethyl-1-piperidinesulfonamide

4-benzyl-N,N-dimethyl-1-piperidinesulfonamide

Cat. No. B5536528
M. Wt: 282.40 g/mol
InChI Key: HUXVLEYNEWPTIL-UHFFFAOYSA-N
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Description

4-benzyl-N,N-dimethyl-1-piperidinesulfonamide is a compound with potential pharmacological activities due to its structural features. Research into its synthesis, molecular structure, and properties has contributed to a deeper understanding of its chemical behavior and potential applications in various fields, excluding its use as a drug.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, as demonstrated in the preparation of sigma-1 receptor ligands like 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine through isotopic and non-isotopic exchange reactions. Such methods are notable for their mild conditions and relatively high yields, highlighting the versatility and accessibility of synthesizing sulfonamide derivatives (Sadeghzadeh et al., 2014).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including those containing piperazine and piperidine heterocycles, has been analyzed through techniques like X-ray crystallography and density functional theory (DFT). Such analyses offer insights into the conformational preferences and electronic structure of these molecules, facilitating the understanding of their chemical reactivity and interaction capabilities (Xiao et al., 2022).

Scientific Research Applications

Antioxidant and Enzyme Inhibition Activity

Compounds incorporating piperidine and sulfonamide motifs, similar to 4-benzyl-N,N-dimethyl-1-piperidinesulfonamide, have been studied for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. For instance, a series of benzenesulfonamides incorporating triazine moieties showed moderate to low antioxidant activities and significant inhibitory potency against AChE and BChE, indicating potential therapeutic applications for neurodegenerative diseases (Lolak et al., 2020).

Cancer Research

In the realm of cancer research, ureido benzenesulfonamides incorporating triazine moieties have been identified as potent inhibitors of carbonic anhydrase IX (CA IX), a target for anticancer agents. These compounds exhibit sub-nanomolar inhibitory potency, suggesting their utility in designing new cancer therapeutics (Lolak et al., 2019).

Corrosion Inhibition

The corrosion inhibition efficiency of piperidine derivatives on iron has been explored through quantum chemical calculations and molecular dynamics simulations. Such studies offer insights into the application of sulfonamide derivatives in materials science, particularly in protecting metals from corrosion (Kaya et al., 2016).

Anticonvulsant and Analgesic Activities

Further, benzenesulfonamide derivatives have been evaluated for their potential as Nav1.7 inhibitors, with implications for pain management. Initial analogs in this series did not demonstrate significant efficacy in mouse models, indicating the need for further optimization to enhance their therapeutic potential (Wu et al., 2017).

Radiolabeling for Diagnostic Applications

Radiolabeling techniques involving sulfonamide derivatives have been developed for creating sigma-1 receptor ligands, which can be utilized in nuclear medicine for diagnostic purposes. Such methodologies underscore the versatility of sulfonamide compounds in the synthesis of radiopharmaceuticals (Sadeghzadeh et al., 2014).

properties

IUPAC Name

4-benzyl-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-15(2)19(17,18)16-10-8-14(9-11-16)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXVLEYNEWPTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N,N-dimethylpiperidine-1-sulfonamide

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